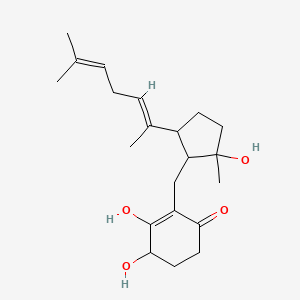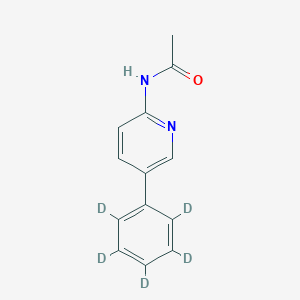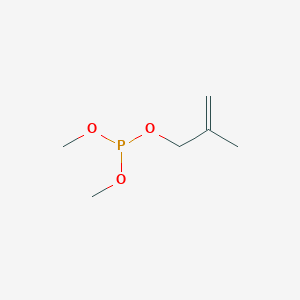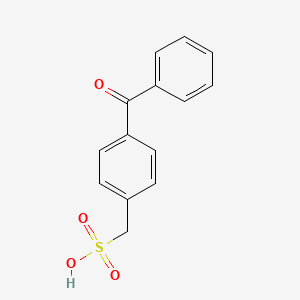![molecular formula C18H38O4 B14343499 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 92779-75-4](/img/structure/B14343499.png)
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is a chemical compound known for its unique structure and properties. It is an ethoxylated alcohol, which means it contains ethoxy groups (-OCH2CH2-) attached to an alcohol group (-OH). This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the ethoxylation of dodecanol. The process begins with the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The ethoxylation process can be controlled to achieve the desired degree of ethoxylation, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of ethylene oxide to dodecanol in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of simpler alcohols like dodecanol.
Substitution: Formation of ethoxylated derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: Applied in the production of cosmetics, detergents, and personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for the formation of stable emulsions and dispersions. It interacts with both hydrophilic and hydrophobic molecules, facilitating their solubilization and stabilization in aqueous and non-aqueous environments. The ethoxy groups provide flexibility and hydrophilicity, while the dodecyl chain imparts hydrophobicity, making it an effective surfactant.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but contains a mercapto group (-SH) instead of a dodecyl chain.
2-[2-(2-chloroethoxy)ethoxy]ethanol: Contains a chloro group (-Cl) instead of a dodecyl chain.
1,5-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]naphthalene: Contains a naphthalene ring instead of a dodecyl chain.
Uniqueness
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its long dodecyl chain, which imparts significant hydrophobicity and enhances its surfactant properties. This makes it particularly effective in applications requiring the stabilization of emulsions and dispersions in both aqueous and non-aqueous systems.
Propiedades
Número CAS |
92779-75-4 |
|---|---|
Fórmula molecular |
C18H38O4 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2-[2-(2-dodecan-5-yloxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-3-5-7-8-9-11-18(10-6-4-2)22-17-16-21-15-14-20-13-12-19/h18-19H,3-17H2,1-2H3 |
Clave InChI |
DKZQBIOLXNXFEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCC)OCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)



![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)


